

Technical Guide: Certificate of Analysis for Ethyl Chrysanthemate-D6

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Compound of Interest

Compound Name: Ethyl Chrysanthemate-D6

Cat. No.: B15556774

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the data and methodologies typically presented in a Certificate of Analysis (CoA) for **Ethyl Chrysanthemate-D6**. **Ethyl Chrysanthemate-D6** is a deuterated analog of Ethyl Chrysanthemate, an important intermediate in the synthesis of pyrethroid insecticides.^[1] The use of stable isotope-labeled compounds like **Ethyl Chrysanthemate-D6** is crucial in various research applications, including metabolic studies, pharmacokinetic analyses, and as internal standards in mass spectrometry-based quantitative assays.^{[2][3]} This document outlines the key analytical tests performed to ensure the quality and identity of this compound, including detailed experimental protocols and data presentation.

Quantitative Data Summary

The following tables summarize the typical quantitative data found on a Certificate of Analysis for **Ethyl Chrysanthemate-D6**. These values represent expected specifications for a high-quality standard.

Table 1: Identity and Purity

Test	Specification	Result	Method
Chemical Purity (GC/FID)	≥95%	99.5%	Gas Chromatography/Flame Ionization Detection
Isotopic Enrichment	≥98 atom % D	99.2 atom % D	Mass Spectrometry or NMR
Chemical Identity	Conforms to structure	Conforms	¹ H NMR, ¹³ C NMR, MS

Table 2: Physical and Chemical Properties

Property	Specification	Result
Appearance	Colorless to pale yellow liquid	Colorless liquid
Molecular Formula	C ₁₂ H ₁₄ D ₆ O ₂	C ₁₂ H ₁₄ D ₆ O ₂
Molecular Weight	202.32 g/mol	202.32 g/mol
Boiling Point	112°C @ 10 mmHg[4]	112-114°C @ 10 mmHg
Solubility	Soluble in alcohol[4]	Soluble in Methanol, Ethanol

Experimental Protocols

Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below.

Gas Chromatography/Mass Spectrometry (GC/MS) for Purity and Identity

Purpose: To determine the chemical purity of **Ethyl Chrysanthemate-D6** and confirm its chemical identity by comparing its mass spectrum to a reference.

Instrumentation:

- Gas Chromatograph: Agilent 7890B or equivalent
- Mass Spectrometer: Agilent 5977A MSD or equivalent
- Column: HP-5ms (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent

Procedure:

- Sample Preparation: A 1 mg/mL solution of **Ethyl Chrysanthemate-D6** is prepared in a suitable solvent such as ethyl acetate.
- GC Conditions:
 - Inlet Temperature: 250°C
 - Injection Volume: 1 μ L
 - Split Ratio: 20:1
 - Carrier Gas: Helium at a constant flow of 1.0 mL/min
 - Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.
- MS Conditions:
 - Ion Source: Electron Ionization (EI) at 70 eV
 - Source Temperature: 230°C
 - Quadrupole Temperature: 150°C
 - Scan Range: m/z 40-400

Data Analysis:

- Purity: The purity is determined by calculating the area percent of the main peak relative to the total area of all peaks detected by the Flame Ionization Detector (FID).

- Identity: The mass spectrum of the primary peak is compared with a reference spectrum of Ethyl Chrysanthemate.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Enrichment

Purpose: To confirm the chemical structure of **Ethyl Chrysanthemate-D6** and to determine the isotopic enrichment by analyzing the deuterium incorporation. A combination of ^1H NMR and ^2H NMR can be used for accurate isotopic abundance determination.[\[5\]](#)

Instrumentation:

- NMR Spectrometer: Bruker Avance III 400 MHz or equivalent

Procedure for ^1H NMR:

- Sample Preparation: Approximately 10 mg of the sample is dissolved in 0.7 mL of a deuterated solvent (e.g., CDCl_3) containing a known internal standard (e.g., TMS).
- Acquisition Parameters:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Relaxation Delay: 1.0 s
 - Spectral Width: 20 ppm

Procedure for ^2H NMR:

- Sample Preparation: Approximately 20 mg of the sample is dissolved in 0.7 mL of a suitable non-deuterated solvent (e.g., CHCl_3).
- Acquisition Parameters:
 - Pulse Program: zg30

- Number of Scans: 128
- Relaxation Delay: 1.0 s

Data Analysis:

- Structural Confirmation: The ^1H and ^{13}C NMR spectra are analyzed to ensure that the chemical shifts and coupling constants are consistent with the structure of Ethyl Chrysanthemate.
- Isotopic Enrichment: The isotopic enrichment is calculated by comparing the integration of the residual proton signals in the labeled positions in the ^1H NMR spectrum with the integration of a non-deuterated reference signal. Alternatively, quantitative ^2H NMR can be used to determine the deuterium abundance directly.[\[5\]](#)

High-Resolution Mass Spectrometry (HRMS) for Isotopic Enrichment

Purpose: To accurately determine the isotopic enrichment of **Ethyl Chrysanthemate-D6**.

Liquid chromatography coupled with high-resolution mass spectrometry (LC-ESI-HR-MS) is a powerful technique for this purpose.[\[2\]](#)[\[3\]](#)

Instrumentation:

- LC System: Agilent 1290 Infinity II or equivalent
- Mass Spectrometer: Agilent 6545 Q-TOF or equivalent

Procedure:

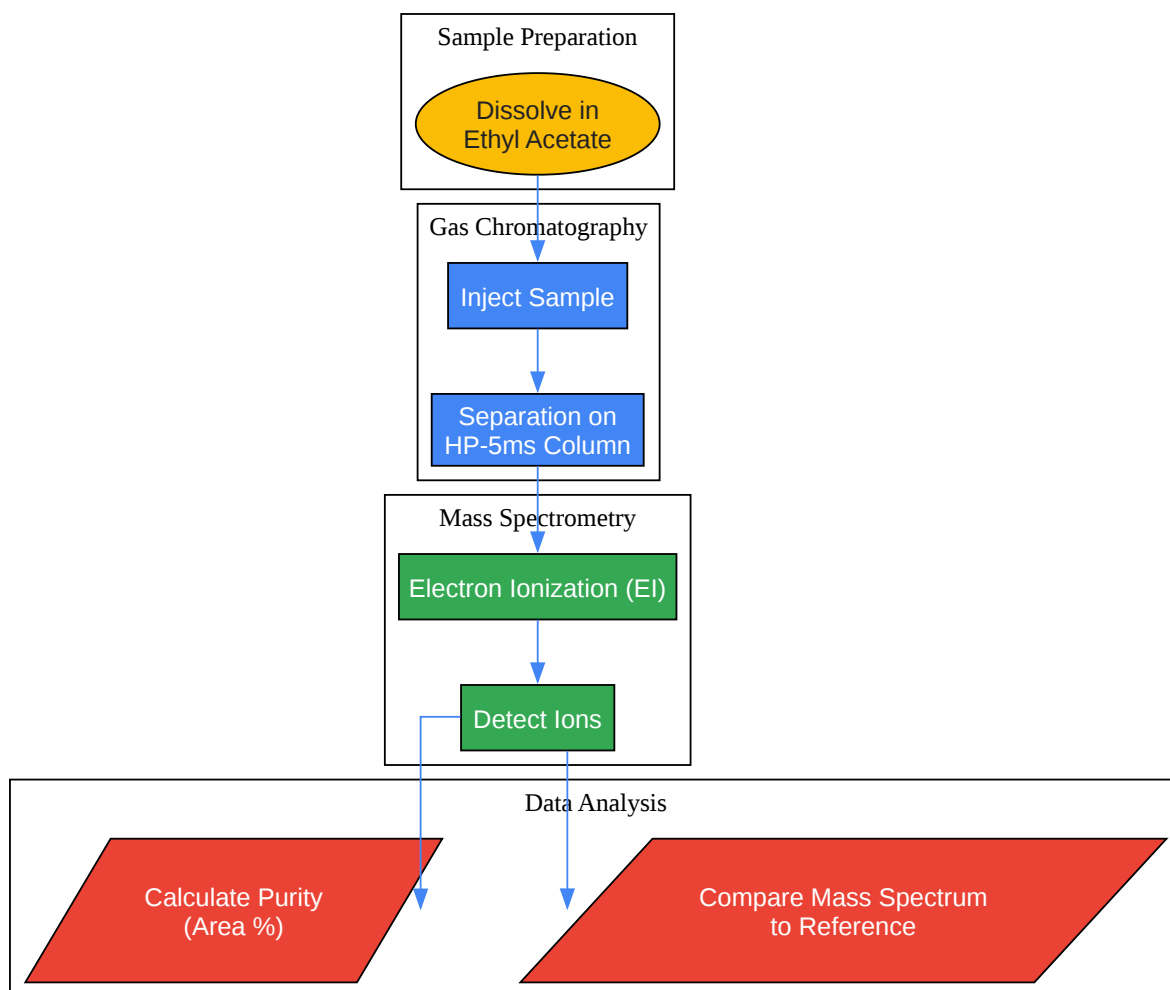
- Sample Preparation: A 1 $\mu\text{g/mL}$ solution of the sample is prepared in a suitable solvent system (e.g., methanol/water).
- LC Conditions:
 - Column: C18 column (e.g., 2.1 x 50 mm, 1.8 μm)
 - Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

- Flow Rate: 0.3 mL/min
- Column Temperature: 40°C
- MS Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), positive mode
 - Scan Mode: Full scan MS
 - Mass Range: m/z 100-500
 - Data Acquisition: Centroid mode

Data Analysis: The isotopic enrichment is calculated by integrating the ion currents of the different isotopic peaks and applying a correction for the natural abundance of isotopes.[2][3]

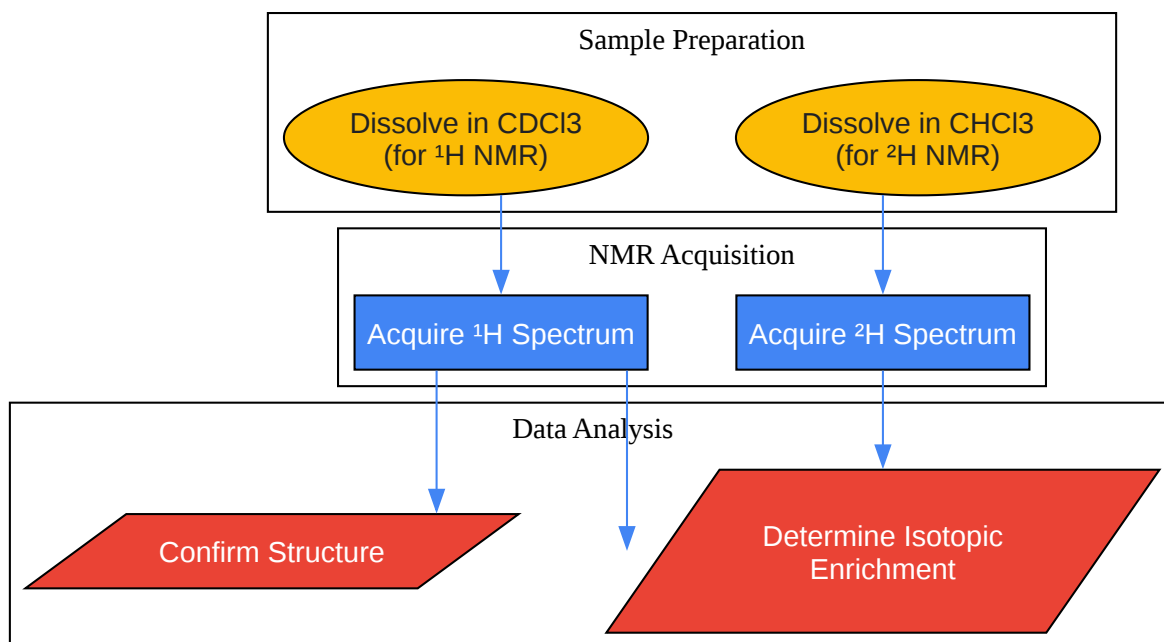
Visualizations

The following diagrams illustrate the typical workflows for the analysis of **Ethyl Chrysanthemate-D6**.



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Caption: Workflow for GC/MS analysis of **Ethyl Chrysanthemate-D6**.



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Caption: Workflow for NMR analysis of **Ethyl Chrysanthemate-D6**.

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References

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